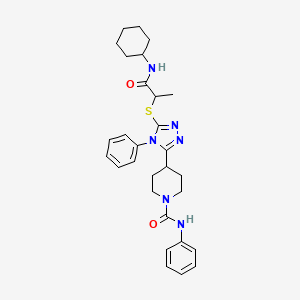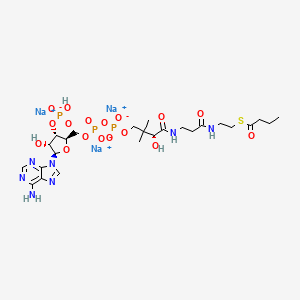
PROTAC NR-7h
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NR-7h is a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs). It is a PROTAC (Proteolysis Targeting Chimera) compound, which means it is designed to target specific proteins for degradation. NR-7h has shown significant activity in inhibiting the phosphorylation of MK2 in UV-treated cancer cells and LPS-stimulated bone marrow-derived macrophages .
Méthodes De Préparation
The synthesis of NR-7h involves multiple steps, including the formation of its core structure and the attachment of various functional groups. The chemical name of NR-7h is 3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N-(4-(1-(4-((4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)amino)-4-oxobutyl)-1H-1,2,3-triazol-4-yl)butyl)-4-methylbenzamide . The synthetic route typically involves the following steps:
- Formation of the pyridinone core.
- Bromination and subsequent substitution with a difluorobenzyl group.
- Attachment of the triazole and benzamide moieties through a series of coupling reactions.
Analyse Des Réactions Chimiques
NR-7h undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridinone core can be substituted with various nucleophiles.
Coupling Reactions: The formation of the triazole and benzamide moieties involves coupling reactions, typically using reagents like copper(I) iodide and palladium catalysts.
Oxidation and Reduction: These reactions can be used to modify the functional groups attached to the core structure.
Common reagents used in these reactions include copper(I) iodide, palladium catalysts, and various nucleophiles. The major products formed from these reactions are the substituted pyridinone derivatives and the final NR-7h compound.
Applications De Recherche Scientifique
NR-7h has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of p38α and p38β MAPKs.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving MAPKs.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit the phosphorylation of MK2 in cancer cells.
Industry: Utilized in the development of new PROTAC compounds and targeted protein degradation technologies.
Mécanisme D'action
NR-7h exerts its effects by selectively degrading p38α and p38β MAPKs. It functions as a PROTAC, which means it recruits an E3 ligase (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of p38α and p38β in cells, inhibiting their downstream signaling pathways .
Comparaison Avec Des Composés Similaires
NR-7h is unique in its high selectivity for p38α and p38β MAPKs, with minimal effects on other kinases such as p38γ, p38δ, JNK1/2, and ERK1/2 . Similar compounds include:
NR-1h: Another PROTAC targeting p38α and p38β, but with different linker lengths and functional groups.
NR-2h: A less selective degrader with activity against multiple MAPK family members.
NR-3h: A compound with similar selectivity but different pharmacokinetic properties.
NR-7h stands out due to its potent and selective degradation of p38α and p38β, making it a valuable tool for studying MAPK signaling pathways and developing targeted therapies .
Propriétés
Formule moléculaire |
C48H50BrF2N9O8 |
|---|---|
Poids moléculaire |
998.9 g/mol |
Nom IUPAC |
3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N-[4-[1-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butylamino]-4-oxobutyl]triazol-4-yl]butyl]-4-methylbenzamide |
InChI |
InChI=1S/C48H50BrF2N9O8/c1-28-13-14-30(24-38(28)59-29(2)23-39(43(49)48(59)67)68-27-31-15-16-32(50)25-35(31)51)44(63)54-21-4-3-9-33-26-58(57-56-33)22-8-12-40(61)53-20-6-5-19-52-36-11-7-10-34-42(36)47(66)60(46(34)65)37-17-18-41(62)55-45(37)64/h7,10-11,13-16,23-26,37,52H,3-6,8-9,12,17-22,27H2,1-2H3,(H,53,61)(H,54,63)(H,55,62,64) |
Clé InChI |
BEMLUUUHZPFCBS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NCCCCC2=CN(N=N2)CCCC(=O)NCCCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6C(=CC(=C(C6=O)Br)OCC7=C(C=C(C=C7)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


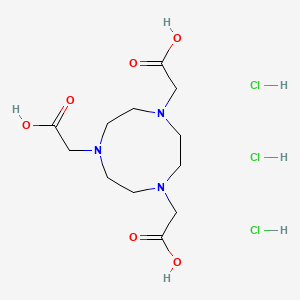
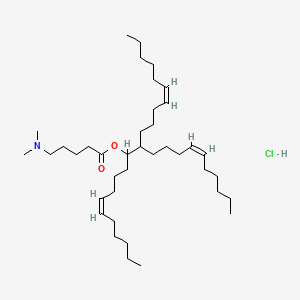


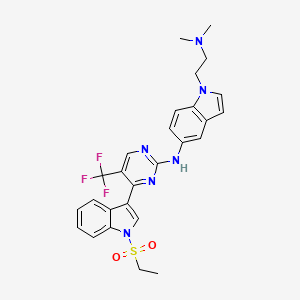
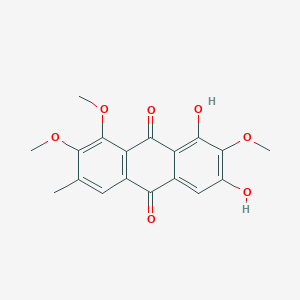
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)





